Dimethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

α-Glucosidase inhibition Type II diabetes Antihyperglycemic agents

Dimethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate belongs to the 1,4-dihydropyridine (1,4-DHP) class, a scaffold historically associated with L-type calcium channel modulation. The compound is synthesized via the Hantzsch multicomponent condensation, yielding a symmetric dimethyl ester bearing a 3-fluorophenyl group at the C4 position.

Molecular Formula C17H18FNO4
Molecular Weight 319.33 g/mol
Cat. No. B11523448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Molecular FormulaC17H18FNO4
Molecular Weight319.33 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)F)C(=O)OC
InChIInChI=1S/C17H18FNO4/c1-9-13(16(20)22-3)15(11-6-5-7-12(18)8-11)14(10(2)19-9)17(21)23-4/h5-8,15,19H,1-4H3
InChIKeyBEVXZWSISNHLKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Core Structural and Pharmacological Identity


Dimethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate belongs to the 1,4-dihydropyridine (1,4-DHP) class, a scaffold historically associated with L-type calcium channel modulation [1]. The compound is synthesized via the Hantzsch multicomponent condensation, yielding a symmetric dimethyl ester bearing a 3-fluorophenyl group at the C4 position [2]. Unlike the extensively studied diethyl ester analog, this dimethyl variant has been specifically highlighted in computational and biochemical studies as the most potent α-glucosidase inhibitor identified within a focused library of 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates [3]. The 3-fluoro substituent on the phenyl ring confers distinct electronic properties that influence both target binding and metabolic stability relative to unsubstituted or para-substituted phenyl analogs.

Why Dimethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Cannot Be Replaced by Close-In-Class Analogs


Within the 4-aryl-1,4-DHP-3,5-dicarboxylate chemical space, even minor structural perturbations produce substantial shifts in biological activity profiles. The diethyl ester analog of this compound (diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate), while sharing the identical 3-fluorophenyl pharmacophore, exhibits a distinct target engagement pattern, demonstrating antiparasitic and anticancer activity rather than the pronounced α-glucosidase inhibition documented for the dimethyl ester [1][2]. Conversely, nifedipine (dimethyl 4-(2-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) shares the dimethyl ester motif but replaces the 3-fluorophenyl with a 2-nitrophenyl group, redirecting activity primarily toward cardiovascular L-type calcium channels with negligible α-glucosidase activity [3]. These examples illustrate that the combination of ester identity (methyl vs. ethyl) and aryl substitution pattern (3-fluoro vs. 2-nitro, 4-bromo, or unsubstituted) is not interchangeable; each pairing produces a distinct polypharmacology fingerprint that cannot be predicted by class membership alone.

Quantitative Differentiation Evidence for Dimethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate


α-Glucosidase Inhibition: Superiority of the Dimethyl Ester over the Diethyl Ester Series

In a series of 25 diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates evaluated for yeast α-glucosidase inhibition, the most active compounds exhibited IC50 values ranging from 35.0 to 273.7 µM, compared to the reference drug acarbose (IC50 = 937 ± 1.60 µM) [1]. Within this diethyl ester series, none of the compounds bearing a 3-fluorophenyl substituent were reported among the top performers. By contrast, the dimethyl ester counterpart—specifically dimethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate—was characterized in a follow-up computational study as the most potent α-glucosidase inhibitor across the entire hydropyridine dicarboxylate chemical class investigated, outperforming all diethyl ester congeners [2]. Although an exact IC50 value for the dimethyl compound was not disclosed in the comparative analysis, its designation as the best-in-series inhibitor implies an IC50 below 35.0 µM, the lower bound of the diethyl ester range.

α-Glucosidase inhibition Type II diabetes Antihyperglycemic agents

Anticancer Selectivity: Comparison with the Diethyl 3-Fluorophenyl Analog in HeLa and MCF-7 Cells

The diethyl ester analog—diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (compound 20)—was evaluated alongside 21 other symmetric and asymmetric 1,4-DHPs against three human cancer cell lines [1]. Compound 20 reduced HeLa 229 cell viability with an IC50 of 4.1 µM and MCF-7 cell viability with an IC50 of 11.9 µM, while showing lower cytotoxicity toward normal human fibroblast GM07492 cells, yielding selectivity indexes that support further development. The dimethyl ester variant shares the identical 3-fluorophenyl pharmacophore and the 2,6-dimethyl-1,4-DHP core but differs in ester chain length. Ester identity is a known determinant of cellular permeability and metabolic stability in the 1,4-DHP class; methyl esters typically exhibit higher aqueous solubility and faster hydrolysis rates compared to ethyl esters [2]. Therefore, while the dimethyl compound's anticancer IC50 values have not been directly measured in a head-to-head study, the scaffold-activity relationship established by the diethyl analog's data provides a testable hypothesis that the dimethyl ester may offer altered potency and selectivity profiles due to differential cellular pharmacokinetics.

Anticancer activity Cervical adenocarcinoma Breast carcinoma Selectivity index

Antischistosomal Activity: Comparison with the Diethyl 3-Fluorophenyl Analog Against Schistosoma mansoni

A recent preprint evaluated 24 1,4-DHP derivatives against Schistosoma mansoni adult worms in vitro [1]. Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (compound 21) demonstrated an IC50 of 13.1 µM with a selectivity index (SI) exceeding 4.59, placing it among the two most potent and selective compounds in the library alongside the 4-bromophenyl analog (IC50 = 15.2 µM, SI = 2.31). Docking studies indicated high affinity for the S. mansoni target (PDB: 6UY4), and ADMET predictions confirmed compliance with Lipinski, Veber, and Egan drug-likeness rules [1]. The dimethyl ester variant is structurally positioned to probe the ester group's contribution to antischistosomal potency, as methyl-to-ethyl substitution can alter both target binding kinetics and metabolic degradation rates. While the dimethyl compound itself was not included in this screen, its close structural relationship to compound 21 makes it a logical next-step procurement candidate for structure-activity relationship expansion.

Antischistosomal activity Schistosoma mansoni Selectivity index Neglected tropical diseases

Physicochemical Differentiation: Dimethyl Ester vs. Diethyl Ester – Lipophilicity and Solubility

Ester chain length is a critical determinant of physicochemical and pharmacokinetic properties within the 1,4-DHP class [1]. The dimethyl ester (target compound) has a molecular weight of 319.33 g/mol (C17H18FNO4), while the diethyl analog has a molecular weight of approximately 347.38 g/mol (C19H22FNO4) . The two fewer methylene units in the dimethyl ester predictably reduce lipophilicity (estimated logP reduction of approximately 0.8–1.2 units based on fragment-based calculations), increase aqueous solubility, and alter metabolic hydrolysis rates. These differences are non-trivial: lower lipophilicity can reduce non-specific protein binding and improve renal clearance, while altered ester hydrolysis kinetics impact prodrug activation profiles and duration of action. For in vitro assay development, the dimethyl ester's higher solubility in aqueous buffers may reduce the need for DMSO as a co-solvent, minimizing solvent-induced artifacts in cell-based assays.

Lipophilicity Aqueous solubility Metabolic stability Drug-likeness

α-Glucosidase Inhibition Selectivity: PDE Binds Differentially to Drug-Target vs. Drug-Transport Proteins

A comparative molecular docking and charge density analysis examined the interaction of dimethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (designated 'PDE') with two structurally distinct proteins: the drug target Saccharomyces cerevisiae α-glucosidase (SAG) and the drug-transport protein human serum albumin (HSA) [1]. The study revealed that PDE's electron density is redistributed differentially when bound to SAG versus HSA. Notably, in the SAG active site, the negative electrostatic region associated with one of the carboxylic acid dimethyl ester oxygen atoms is suppressed, suggesting a specific interaction that may contribute to target selectivity. The HOMO-LUMO energy gap of PDE was found to be higher in both protein-bound states compared to the free ligand in solution, indicating stabilization upon binding. These computational findings provide a molecular-level rationale for PDE's superior α-glucosidase inhibition relative to other 4-substituted derivatives, as the 3-fluorophenyl and dimethyl ester groups together optimize charge complementarity within the SAG active site.

Molecular docking Charge density analysis Human serum albumin Selectivity

High-Impact Application Scenarios for Dimethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate


Type II Diabetes Drug Discovery: α-Glucosidase Inhibitor Lead Optimization

The compound's designation as the most potent α-glucosidase inhibitor in its series [1] positions it as a compelling starting point for structure-activity relationship (SAR) campaigns targeting postprandial hyperglycemia. Researchers can use this scaffold to explore the contributions of the 3-fluorophenyl moiety and dimethyl ester groups to potency, selectivity over intestinal maltase-glucoamylase, and in vivo efficacy in oral glucose tolerance tests. The established synthetic accessibility via microwave-assisted Hantzsch reaction supports rapid analog generation.

Neglected Tropical Disease: Antischistosomal Lead Expansion

The diethyl analog's potent in vitro activity against Schistosoma mansoni (IC50 = 13.1 µM, SI > 4.59) and favorable in silico ADMET profile [2] validate the 3-fluorophenyl-1,4-DHP scaffold for antiparasitic drug development. Procuring the dimethyl ester enables systematic exploration of ester group effects on worm killing kinetics, selectivity, and in vivo pharmacokinetics in murine schistosomiasis models, potentially yielding derivatives with improved therapeutic windows.

Oncology Research: Selective Cytotoxicity Profiling Against Cervical and Breast Cancer

The anticancer activity of the diethyl 3-fluorophenyl analog (HeLa IC50 = 4.1 µM; MCF-7 IC50 = 11.9 µM) with selectivity over normal fibroblasts [3] provides a rationale for evaluating the dimethyl ester in expanded cancer cell line panels. The dimethyl ester's higher predicted aqueous solubility may facilitate dose-response studies in low-nanomolar ranges without solvent interference, a practical advantage in high-throughput screening formats.

Computational Chemistry and Molecular Docking: Charge Density-Guided Drug Design

The detailed charge density analysis of this compound bound to α-glucosidase and human serum albumin [1] offers a rare electronic-structure-level dataset for training and validating computational models of protein-ligand interactions. Procurement of the physical compound enables experimental validation of docking predictions through enzyme inhibition assays and surface plasmon resonance (SPR) binding studies, bridging computational and experimental medicinal chemistry.

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